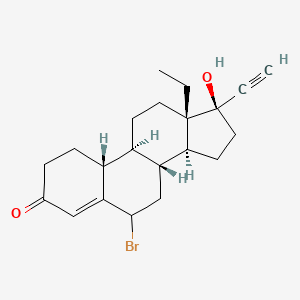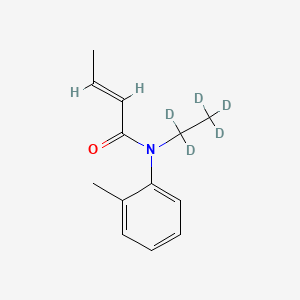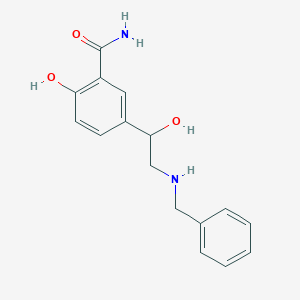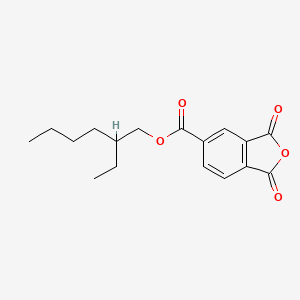
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid: is a chemical compound with the molecular formula C17H6O8 and a molecular weight of 338.22 g/mol . It is also known by its systematic name, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- . This compound is characterized by its unique structure, which includes a fused isobenzofuran ring system with carboxylic acid and dioxo functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis routes. One common method involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the isobenzofuran ring system.
Industrial Production Methods: Industrial production of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid often involves large-scale batch reactions using similar synthetic routes as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alcohols, amines, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and diols.
Substitution: Formation of esters, amides, and thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be tested for their pharmacological properties .
Industry: In the industrial sector, 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is used in the production of specialty chemicals, polymers, and advanced materials .
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s dioxo and carboxylic acid functionalities allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Phthalic Anhydride: A precursor in the synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid.
Isobenzofuran-1,3-dione: A structurally related compound with similar reactivity.
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid Phenylmethyl Ester: A derivative with a phenylmethyl ester group.
Uniqueness: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is unique due to its specific combination of dioxo and carboxylic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C17H20O5 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
2-ethylhexyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H20O5/c1-3-5-6-11(4-2)10-21-15(18)12-7-8-13-14(9-12)17(20)22-16(13)19/h7-9,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
KTOFHUJWMIMWSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)
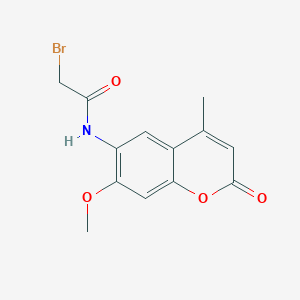

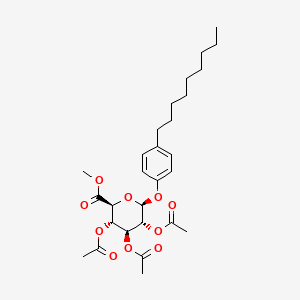
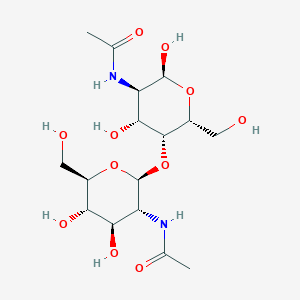
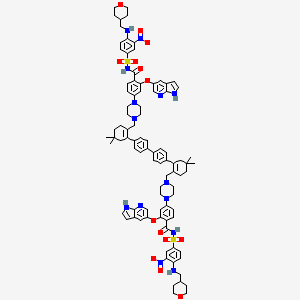
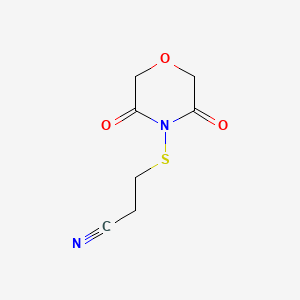
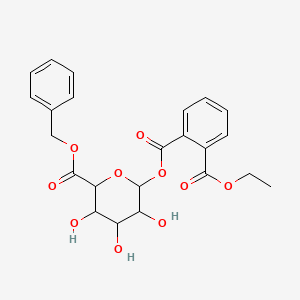
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)
